molecular formula C19H20N4 B8704959 1-(piperazin-1-yl)-4-benzylphthalazine

1-(piperazin-1-yl)-4-benzylphthalazine

Cat. No. B8704959
M. Wt: 304.4 g/mol
InChI Key: FAUTUEONNKGIOH-UHFFFAOYSA-N
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Patent
US08536168B2

Procedure details

1-Benzyl-4-chlorophthalazine (1.06 g, 4.18 mmol) and piperazine (1.82 g, 20.9 mmol) are added into a microwave vial, followed by NMP (5 ml) and triethylamine (6.62 ml, 12.5 mmol). The vial is sealed and irradiated in the microwave at 180° C. (high absorption setting) for 30 minutes. Dichloromethane (10 mL) is added to form a precipitate, which is washed with additional dichloromethane and dried under reduced pressure to afford the product as a white powder (745 mg, 58% yield).
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
6.62 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
58%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11](Cl)=[N:10][N:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH:19]1[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1.CN1C(=O)CCC1.C(N(CC)CC)C>ClCCl>[CH2:1]([C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11]([N:19]2[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]2)=[N:10][N:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=NN=C(C2=CC=CC=C12)Cl
Name
Quantity
1.82 g
Type
reactant
Smiles
N1CCNCC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CN1CCCC1=O
Step Three
Name
Quantity
6.62 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial is sealed
CUSTOM
Type
CUSTOM
Details
irradiated in the microwave at 180° C. (high absorption setting) for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to form a precipitate, which
WASH
Type
WASH
Details
is washed with additional dichloromethane
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=NN=C(C2=CC=CC=C12)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 745 mg
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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